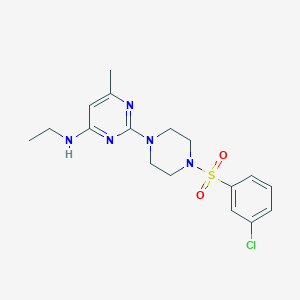![molecular formula C23H25N5O3 B2994373 N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189686-28-9](/img/structure/B2994373.png)
N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a complex organic compound that contains several functional groups and rings, including an isopentyl group, a triazoloquinoxalinone ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazoloquinoxalinone ring system is a fused ring system that likely contributes to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazole compounds are known to participate in a variety of reactions due to their versatile chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Triazole compounds are generally stable and exhibit good thermal stability .Aplicaciones Científicas De Investigación
Diversified Synthesis and Potential Applications
A study demonstrated a diversified synthesis approach for creating 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, employing a Ugi four-component reaction and copper-catalyzed tandem reactions. This method facilitates the rapid synthesis of structurally varied and complex fused tricyclic scaffolds, highlighting the potential for creating diverse chemical entities for various scientific applications, including drug discovery and material science (An et al., 2017).
Antiallergic Agents
Another research focus involves the development of 1,2,4-triazolo[4,3-a]quinoxaline derivatives as antiallergic agents. These compounds have shown efficacy in inhibiting antigen-induced histamine release and IgE-mediated reactions, suggesting their potential utility in treating allergic conditions (Loev et al., 1985).
Anticancer Activity
The synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and their evaluation for positive inotropic activity indicates a broader research interest in triazoloquinoxaline derivatives for potential therapeutic uses, including anticancer applications (Zhang et al., 2008).
Hybrid Pharmacophore Approach for Anticancer Agents
A hybrid pharmacophore approach incorporating [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives has demonstrated superior antiproliferative effects against various cancer cell lines. This strategy signifies the relevance of triazoloquinoxaline derivatives in designing novel anticancer agents with enhanced efficacy (Kaneko et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to interact with dna .
Mode of Action
The compound is likely to intercalate with DNA, a common mode of action for [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription .
Biochemical Pathways
Dna intercalators can affect multiple pathways involved in cell division and growth, potentially leading to cell death .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to have good thermal stability , which may influence their bioavailability.
Result of Action
Dna intercalators can lead to cell death by disrupting critical cellular processes such as replication and transcription .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal stability suggests it may retain its efficacy under a range of temperature conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methylbutyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-15(2)12-13-24-20(29)14-27-23(30)28-19-7-5-4-6-18(19)25-22(21(28)26-27)31-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZIYRAHVOOJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2994293.png)

![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)
![Methyl 5-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2994296.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2994298.png)
![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2994301.png)




![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)

